molecular formula C12H13ClN2O3 B2715483 1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride CAS No. 2365419-93-6

1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B2715483
CAS No.: 2365419-93-6
M. Wt: 268.7
InChI Key: GDWBJGQEMRKUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . The presence of carboxylic acid and hydrochloride groups suggests that this compound could exhibit acidic properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could contribute to the compound’s acidity, and the aromatic pyrazole ring could contribute to its stability .

Scientific Research Applications

Synthesis and Characterization

A series of 1,3,5-triaryl-2-pyrazolines, including compounds related to 1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid; hydrochloride, was synthesized to explore their fluorescent properties. These compounds showed fluorescence in the blue region of the visible spectrum under ultraviolet radiation, highlighting their potential for applications in fluorescence-based technologies (Hasan, Abbas, & Akhtar, 2011).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating similar structural motifs to the compound , demonstrated characteristic sharp emission bands sensitive to benzaldehyde derivatives. This indicates their potential as fluorescent sensors for detecting these chemicals, showcasing the utility of such compounds in sensing applications (Shi, Zhong, Guo, & Li, 2015).

Chemical Hybridizing Agents

Research on pyrazole derivatives has identified certain compounds as chemical hybridizing agents in agricultural applications, specifically for wheat and barley. The synthesis and modification of these compounds could lead to advancements in crop hybridization techniques, emphasizing the agricultural significance of pyrazole-based chemicals (Beck, Lynch, & Wright, 1988).

Hydrogen Bonding and Proton Transfer Studies

Studies on hydrogen bonded complexes formed by pyrazoles have provided insights into their structural and vibrational spectra characteristics. These findings contribute to a deeper understanding of hydrogen bonding and proton transfer mechanisms in pyrazole compounds, relevant for designing materials with specific electronic or catalytic properties (Castaneda et al., 2003).

Antibacterial Activities

The exploration of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, which share a similar pyrazole core with the compound of interest, revealed antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be conducted to explore its properties and potential uses .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c1-7-3-4-10(8(2)5-7)14-11(15)6-9(13-14)12(16)17;/h3-5H,6H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWBJGQEMRKUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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